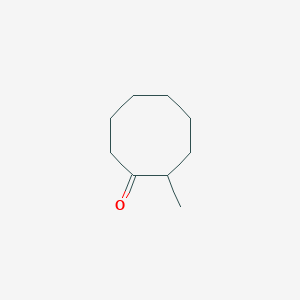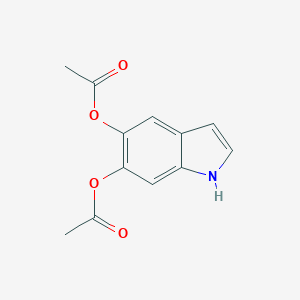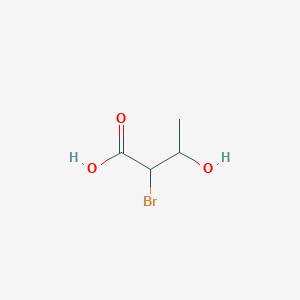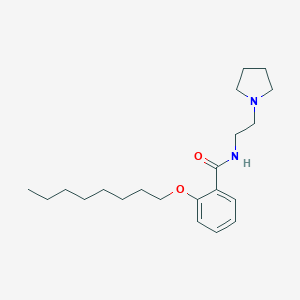
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 372.56 g/mol.
Wirkmechanismus
The mechanism of action of Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. However, it is believed to act as a modulator of the dopamine system, which is involved in various physiological processes such as movement, reward, and motivation. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety, sleep, and muscle relaxation.
Biochemische Und Physiologische Effekte
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its anti-inflammatory and analgesic properties. It has also been shown to have an effect on the GABAergic system, which may contribute to its anxiolytic and muscle relaxant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its potential to modulate the dopamine system, which is involved in various physiological processes. Another advantage is its potential to inhibit tumor growth, which may have implications for cancer treatment. However, one limitation of using Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use in cancer treatment and to identify the mechanisms by which it inhibits tumor growth. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-.
Synthesemethoden
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-bromoethyl octyl ether with pyrrolidine to form 2-(pyrrolidin-1-yl)ethyl octyl ether. This compound is then reacted with benzoyl chloride to form Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)-.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Eigenschaften
CAS-Nummer |
13431-48-6 |
|---|---|
Produktname |
Benzamide, 2-octyloxy-N-(2-(pyrrolidinyl)ethyl)- |
Molekularformel |
C21H34N2O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-octoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C21H34N2O2/c1-2-3-4-5-6-11-18-25-20-13-8-7-12-19(20)21(24)22-14-17-23-15-9-10-16-23/h7-8,12-13H,2-6,9-11,14-18H2,1H3,(H,22,24) |
InChI-Schlüssel |
JMRMYFJITAUXHZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Kanonische SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Andere CAS-Nummern |
13431-48-6 |
Synonyme |
o-(Octyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



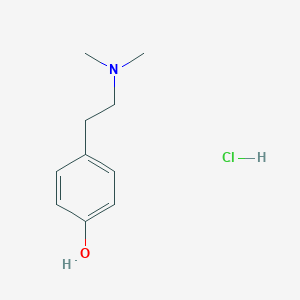
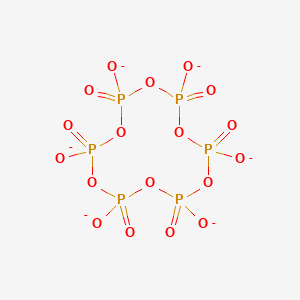
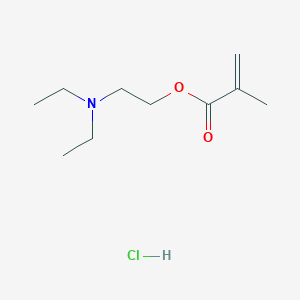

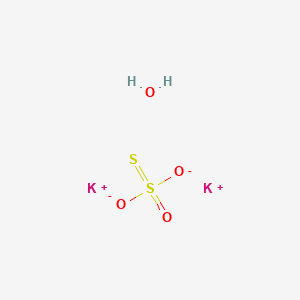
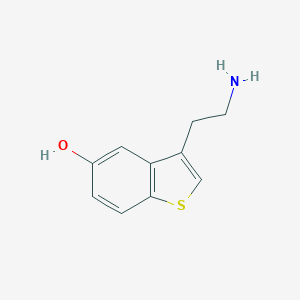

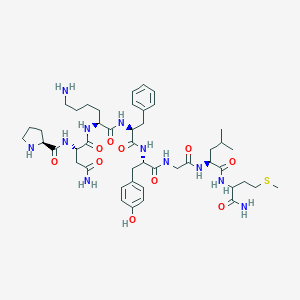
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

